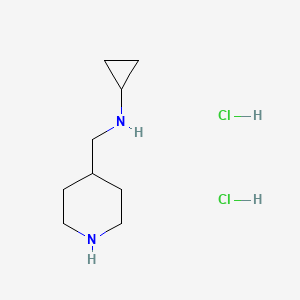![molecular formula C10H25N2NaO12P4 B12856305 [({2-[Bis(phosphonomethyl)amino]cyclohexyl}(phosphonomethyl)amino)methyl]phosphonic acid xsodium Salt](/img/structure/B12856305.png)
[({2-[Bis(phosphonomethyl)amino]cyclohexyl}(phosphonomethyl)amino)methyl]phosphonic acid xsodium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[({2-[Bis(phosphonomethyl)amino]cyclohexyl}(phosphonomethyl)amino)methyl]phosphonic acid xsodium Salt is a complex organophosphorus compound It is characterized by the presence of multiple phosphonomethyl groups attached to a cyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [({2-[Bis(phosphonomethyl)amino]cyclohexyl}(phosphonomethyl)amino)methyl]phosphonic acid xsodium Salt typically involves the reaction of cyclohexylamine with formaldehyde and phosphorous acid under controlled conditions. The reaction proceeds through a series of steps including the formation of intermediate compounds, which are subsequently converted to the final product through further reactions with phosphorous acid and sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include the precise control of reaction temperatures, pH levels, and the use of catalysts to ensure high yield and purity of the final product. The process may also involve purification steps such as crystallization or chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
[({2-[Bis(phosphonomethyl)amino]cyclohexyl}(phosphonomethyl)amino)methyl]phosphonic acid xsodium Salt undergoes various chemical reactions including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one of the phosphonomethyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of phosphonic acid derivatives.
Reduction: Formation of reduced phosphonomethyl derivatives.
Substitution: Formation of substituted phosphonomethyl derivatives.
Aplicaciones Científicas De Investigación
[({2-[Bis(phosphonomethyl)amino]cyclohexyl}(phosphonomethyl)amino)methyl]phosphonic acid xsodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a chelating agent in biochemical assays.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable complexes with metal ions.
Industry: Utilized in the production of flame retardants and anti-corrosion agents.
Mecanismo De Acción
The mechanism of action of [({2-[Bis(phosphonomethyl)amino]cyclohexyl}(phosphonomethyl)amino)methyl]phosphonic acid xsodium Salt involves its interaction with metal ions and enzymes. The compound can chelate metal ions, thereby inhibiting the activity of metalloenzymes. This property is particularly useful in applications where the inhibition of metal-dependent processes is desired.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
Phenylephrine Related Compound E: A pharmaceutical secondary standard used in quality control.
Uniqueness
[({2-[Bis(phosphonomethyl)amino]cyclohexyl}(phosphonomethyl)amino)methyl]phosphonic acid xsodium Salt is unique due to its multiple phosphonomethyl groups and its ability to form stable complexes with metal ions. This makes it particularly useful in applications requiring strong chelating agents.
Propiedades
Fórmula molecular |
C10H25N2NaO12P4 |
|---|---|
Peso molecular |
512.20 g/mol |
Nombre IUPAC |
sodium;[[2-[bis(phosphonomethyl)amino]cyclohexyl]-(phosphonomethyl)amino]methyl-hydroxyphosphinate |
InChI |
InChI=1S/C10H26N2O12P4.Na/c13-25(14,15)5-11(6-26(16,17)18)9-3-1-2-4-10(9)12(7-27(19,20)21)8-28(22,23)24;/h9-10H,1-8H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);/q;+1/p-1 |
Clave InChI |
SLSORSYCKMNPIJ-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(C(C1)N(CP(=O)(O)O)CP(=O)(O)O)N(CP(=O)(O)O)CP(=O)(O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-Methyl-[1,3,4]thiadiazol-2-yl)-2-o-tolylamino-propionamide](/img/structure/B12856224.png)
![1-[5-Chloro-8-(pyridin-3-ylamino)isoquinolin-3-yl]-3-ethylurea](/img/structure/B12856230.png)

![2-Bromo-7-(bromomethyl)benzo[d]oxazole](/img/structure/B12856244.png)
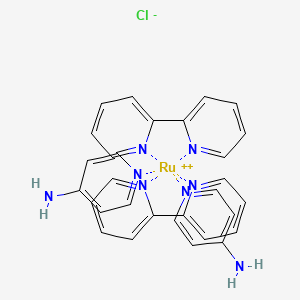

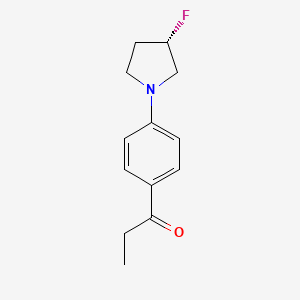
![2-(Diphenylphosphino)-N-[(1S,2R)-2-[(R)-(2-methylphenyl)sulfinyl]-1,2-diphenylethyl]-benzamide](/img/structure/B12856253.png)
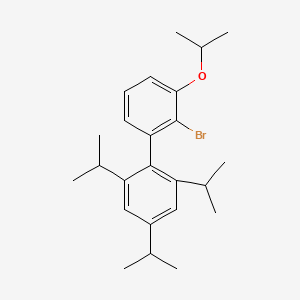

![1-Aminobicyclo[2.2.1]heptan-2-one hydrochloride](/img/structure/B12856257.png)
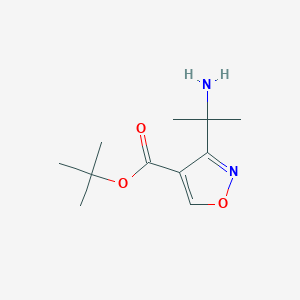
![3-Chloro-N-[2-(thiomorpholin-4-yl)ethyl]propanamide](/img/structure/B12856275.png)
